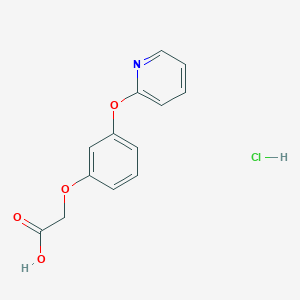
6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde has a molecular formula of C8H3BrF4O and a molecular weight of 271.01 . It is related to 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid, which has a molecular weight of 287.01 .
Molecular Structure Analysis
The molecular structure of a related compound, 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, can be represented by the Hill Notation: C8H3BrF4O .Physical And Chemical Properties Analysis
The compound 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde has a predicted boiling point of 243.5±35.0 °C and a predicted density of 1.748±0.06 g/cm3 .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide has been extensively used in the development of FDA-approved drugs. This group is known to impart unique pharmacological properties to drug molecules, such as increased metabolic stability and bioavailability . The compound’s potential as a building block for synthesizing new drug candidates is significant, particularly in the design of molecules with enhanced therapeutic efficacy.
Agrochemical Research
Compounds containing the trifluoromethyl group are key structural motifs in active agrochemical ingredients . This compound could serve as an intermediate in the synthesis of novel pesticides or herbicides, contributing to the protection of crops from pests and diseases.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This process involves the formation of a new carbon-carbon bond through the reaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
The suzuki–miyaura coupling process, which this compound is likely involved in, plays a crucial role in various biochemical reactions, including carbon-carbon bond formations .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure and the physiological conditions of the body .
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling suggests it may play a role in the formation of new carbon-carbon bonds, which are crucial for various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO2S/c8-4-2-1-3(7(10,11)12)5(9)6(4)16(13,14)15/h1-2H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHWOOSVKRUCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2888755.png)



![4-(2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2888761.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2888763.png)
![2,1,3-Benzothiadiazol-5-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2888764.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)
